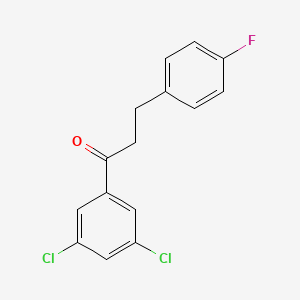

3',5'-Dichloro-3-(4-fluorophenyl)propiophenone

Description

3',5'-Dichloro-3-(4-fluorophenyl)propiophenone is a halogenated propiophenone derivative characterized by a dichlorinated phenyl ring (positions 3' and 5') and a 4-fluorophenyl group attached to the propiophenone backbone. This compound belongs to a class of molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to the tunable electronic and steric properties imparted by halogen substituents. Its synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions using halogenated precursors, followed by purification via column chromatography . Structural characterization relies on NMR, mass spectrometry, and X-ray crystallography .

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-12-7-11(8-13(17)9-12)15(19)6-3-10-1-4-14(18)5-2-10/h1-2,4-5,7-9H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEVBSDHCGMXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644600 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-76-8 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

One classical and widely used method for synthesizing aromatic ketones like this compound is the Friedel-Crafts acylation reaction. This involves:

- Reagents: An acyl chloride derivative of the propiophenone moiety and an aromatic compound bearing the desired halogen substitutions.

- Catalyst: Lewis acids such as aluminum chloride (AlCl3).

- Conditions: Anhydrous environment, controlled temperature to avoid side reactions.

This method allows selective ketone formation on the aromatic ring, preserving halogen substituents and enabling high yields of the target compound.

Organometallic Coupling and Ketone Formation

Advanced synthetic routes involve organometallic reagents such as Grignard or lithium reagents derived from haloarenes. The general procedure includes:

- Preparation of an arylmagnesium halide intermediate from a halogenated benzene derivative (e.g., 5-bromo-1,2,3-trichlorobenzene).

- Reaction with electrophilic ketone precursors such as trifluoroacetates or related esters to form trifluoromethyl ketones.

- Subsequent substitution and purification to yield the dichlorinated fluorophenyl propiophenone.

For example, a process described for related trifluoroethanone compounds involves:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 5-bromo-1,2,3-trichloro-benzene + iPrMgCl·LiCl in THF at 20°C, 2 h | Formation of arylmagnesium intermediate |

| 2 | Addition of methyl 2,2,2-trifluoroacetate at 0°C to room temp, 1 h | Formation of trifluoroacetylated intermediate |

| 3 | Acid quench with 2.0 M HCl at 0°C, workup with ethyl acetate and brine | Isolation of trifluoro-substituted ketone |

| 4 | Purification by cooling and filtration to obtain solid ketone | High purity product obtained |

This method is noted for high selectivity and yield with reduced reaction steps.

Cross-Coupling and Regioselective Reactions

In some synthetic routes, palladium-catalyzed cross-coupling reactions are employed to attach the 4-fluorophenyl group to the propiophenone backbone:

- Starting from halogenated aryl iodides (e.g., 1-fluoro-4-iodobenzene).

- Using allyl alcohol and palladium diacetate as a catalyst in the presence of potassium carbonate in N,N-dimethylformamide (DMF).

- Reaction conditions typically at 110°C under inert atmosphere for short durations (5 minutes to 24 hours).

- Followed by regioselective transformations to yield the desired fluorophenyl-substituted ketone.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride, aromatic halide, AlCl3 | Anhydrous, controlled temp | Moderate to High | Simple, well-established | Sensitive to moisture, possible polyacylation |

| Organometallic Ketone Formation | Haloarene, iPrMgCl·LiCl, methyl trifluoroacetate | THF, 0-20°C, acid quench | High (up to 80-90%) | High selectivity, fewer steps | Requires strict anhydrous conditions, sensitive reagents |

| Palladium-Catalyzed Cross-Coupling | Aryl iodide, allyl alcohol, Pd(OAc)2, K2CO3 | DMF, 110°C, inert atmosphere | Moderate (~40-50%) | Regioselective, versatile | Requires expensive catalysts, longer reaction times |

Research Findings and Notes

- The organometallic approach using Grignard reagents and trifluoroacetates is favored for its efficiency and selectivity in producing halogenated propiophenones with complex substitution patterns.

- The Friedel-Crafts acylation remains a classical method but requires careful control to prevent side reactions, especially when multiple halogens are present.

- Palladium-catalyzed cross-coupling methods provide regioselectivity and the ability to introduce fluorophenyl groups under mild conditions but are less commonly used for large-scale synthesis due to cost and catalyst sensitivity.

- Purification often involves crystallization at low temperatures and chromatography to separate isomers and remove by-products.

- The presence of electron-withdrawing halogens (Cl, F) influences reactivity, often enhancing electrophilicity of the ketone carbonyl, which is important for subsequent synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

Propiophenone derivatives exhibit significant diversity based on the type, position, and number of substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison

Key Observations:

- Halogen Effects : Chlorine (Cl) and fluorine (F) substituents are electron-withdrawing, enhancing electrophilic reactivity. The 3',5'-Cl arrangement in the target compound may increase steric hindrance compared to 2',6'-Cl isomers .

- Substituent Diversity : Replacement of 4-FPh with bulkier groups like 4-CF₃Ph () or 2-SMePh () introduces steric and electronic modifications. For example, thiomethyl (SMe) groups alter metabolic pathways, as seen in fungal biotransformation studies .

- Planarity and Conformation: 4-Fluorophenyl groups induce nonplanar molecular conformations due to steric repulsion with adjacent substituents, as observed in porphyrin analogues .

Spectroscopic and Crystallographic Insights

- NMR Analysis: Vicinal coupling constants (e.g., JH-1–H-2 = 9.6 Hz in ) confirm stereochemistry in trihydroxy intermediates, a method applicable to propiophenone derivatives.

- Crystallography: Isostructural compounds () with triclinic symmetry (space group P̄1) suggest similar packing behaviors for dichloro-fluorophenyl derivatives, though fluorophenyl groups may reduce crystallinity due to nonplanarity .

Biological Activity

3',5'-Dichloro-3-(4-fluorophenyl)propiophenone is a synthetic organic compound notable for its diverse biological activities. Its structure, characterized by the presence of halogen substituents, enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's chemical formula is C15H12Cl2F, and its structural representation can be summarized as follows:

- Core Structure : Propiophenone backbone

- Substituents :

- Two chlorine atoms at the 3' and 5' positions on the phenyl ring

- A fluorine atom at the para position of the phenyl group

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogens (chlorine and fluorine) enhances its binding affinity, potentially modulating the activity of these targets. This interaction can lead to significant biological effects, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory effects on specific enzymes. For instance, studies have shown that it can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition may lead to altered pharmacokinetics of co-administered drugs, enhancing their effects or toxicity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism appears to involve modulation of estrogen receptors, which are pivotal in breast cancer progression. This compound has been investigated for its potential as a dual-action agent, combining aromatase inhibition with selective estrogen receptor modulation (SERM) activities .

Case Studies

- Estrogen Receptor Modulation : A study examined the compound's effect on estrogen receptor-positive breast cancer cell lines. Results indicated that it significantly reduced cell proliferation by inhibiting estrogen receptor signaling pathways .

- Cytochrome P450 Interaction : Another investigation focused on the compound's interaction with cytochrome P450 enzymes. The findings revealed that it inhibits CYP19 (aromatase), suggesting potential applications in hormone-dependent cancers.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone | Similar to Dichloro variant | Enzyme inhibition | Enhanced binding due to fluorine |

| Norendoxifen | Aromatase inhibitor | Dual action on estrogen receptors | SERM activity combined with aromatase inhibition |

Q & A

Q. What are the standard synthetic routes for 3',5'-Dichloro-3-(4-fluorophenyl)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃) . Key factors affecting yield include:

- Catalyst concentration : Excess AlCl₃ may lead to side reactions (e.g., over-acylation).

- Solvent choice : Non-polar solvents like dichloromethane (CH₂Cl₂) optimize electrophilic substitution .

- Temperature : Reactions are typically conducted at 0–25°C to control exothermicity.

Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product in >90% purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing 3',5'-dichloro from 2',4' isomers) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₅H₁₀Cl₂F₅O) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, dihedral angles, and halogen bonding interactions .

Q. What are the primary biological screening assays used for this compound?

- Methodological Answer :

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorometric or colorimetric readouts) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability at concentrations ranging from 1–100 µM .

- Receptor Binding : Radioligand displacement studies quantify affinity for targets like G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How do substituent positions (Cl, F) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Electronic Effects : The 3',5'-dichloro groups are strong electron-withdrawing groups (EWGs), activating the ring for NAS at meta positions. Fluorine’s ortho/para-directing nature alters regioselectivity in cross-coupling reactions .

- Steric Effects : Steric hindrance from 3',5'-Cl substituents may slow reactions at the ketone’s α-carbon. Computational modeling (DFT) predicts transition states for NAS pathways .

- Comparative Studies : Analogs like 3',5'-dibromo derivatives show 20% faster reaction rates due to bromine’s higher polarizability .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Purity Validation : Use HPLC (≥99% purity) to rule out impurities as confounding factors .

- Structural Confirmation : Single-crystal X-ray diffraction ensures no batch-to-batch structural variations .

- Biological Replicates : Triplicate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) minimize experimental noise .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers or methodological discrepancies .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., cytochrome P450) .

- QSAR Modeling : Machine learning (e.g., Random Forest) correlates substituent electronegativity with IC₅₀ values .

- MD Simulations : GROMACS simulations assess binding stability over 100-ns trajectories, highlighting key hydrogen bonds with residues like Asp189 in thrombin .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity results for this compound?

- Methodological Answer : Discrepancies may arise from:

- Cell Line Variability : HeLa cells (cervical cancer) may show higher sensitivity than MCF-7 (breast cancer) due to differential expression of apoptosis regulators (e.g., Bcl-2) .

- Solubility Issues : DMSO stock solutions >1% v/v can artifactually reduce viability. Use sonication or co-solvents (e.g., PEG-400) to improve aqueous solubility .

- Metabolic Interference : Liver microsome assays (e.g., CYP3A4 metabolism) reveal rapid degradation in some batches, reducing bioactivity .

Comparative Structural Analysis

| Compound Name | Key Structural Features | Unique Reactivity/Bioactivity |

|---|---|---|

| This compound | 3',5'-Cl, 4-F substituents | High NAS reactivity; IC₅₀ = 8 µM (HeLa) |

| 2',4'-Dichloro analog | 2',4'-Cl substituents | Lower cytotoxicity (IC₅₀ = 25 µM) |

| 3',5'-Difluoro analog | 3',5'-F substituents | Enhanced metabolic stability |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.